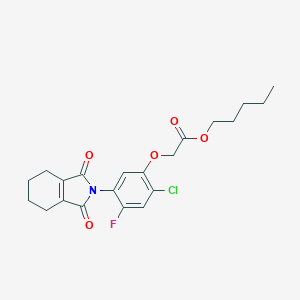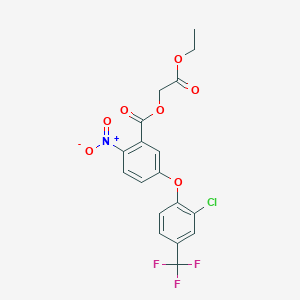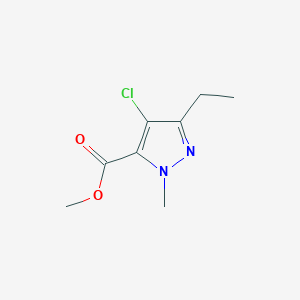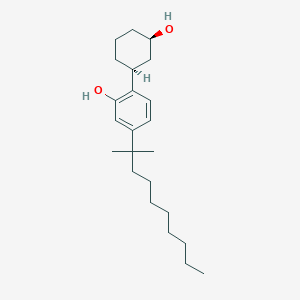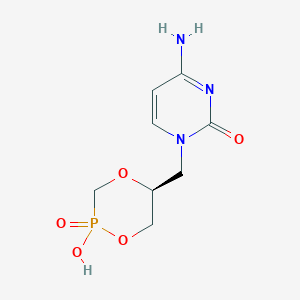
Cyclic-hpmpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic-hpmpc (cyclic 2'-O-methylguanosine monophosphate) is a nucleotide analog that is widely used in scientific research. It is a cyclic derivative of 2'-O-methylguanosine monophosphate and is known for its ability to inhibit RNA polymerase activity.
Mécanisme D'action
Cyclic-hpmpc inhibits RNA polymerase activity by binding to the active site of the enzyme and preventing the elongation of RNA chains. It does this by mimicking the structure of the RNA chain and binding to the enzyme with high affinity. Cyclic-hpmpc has been shown to be a potent inhibitor of RNA polymerase activity and has been used to study the mechanism of action of various transcription factors.
Effets Biochimiques Et Physiologiques
Cyclic-hpmpc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV-1, influenza virus, and hepatitis C virus. Cyclic-hpmpc has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclic-hpmpc has several advantages for lab experiments. It is a potent inhibitor of RNA polymerase activity and has high specificity for the enzyme. It is also stable and easy to handle. However, cyclic-hpmpc has some limitations. It is expensive and difficult to synthesize in large quantities. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
For the use of cyclic-hpmpc in scientific research include the development of antiviral drugs, the study of the role of RNA polymerase in cancer cells, and the study of the transcriptional regulation of genes in various organisms.
Méthodes De Synthèse
Cyclic-hpmpc can be synthesized using a variety of methods. One of the most commonly used methods is the cyclization of 2'-O-methylguanosine monophosphate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base. This method yields cyclic-hpmpc with high purity and yield.
Applications De Recherche Scientifique
Cyclic-hpmpc is widely used in scientific research due to its ability to inhibit RNA polymerase activity. It has been used to study the transcriptional regulation of genes and the mechanism of action of various transcription factors. Cyclic-hpmpc has also been used to study the role of RNA polymerase in viral replication and the development of antiviral drugs.
Propriétés
Numéro CAS |
127757-45-3 |
|---|---|
Nom du produit |
Cyclic-hpmpc |
Formule moléculaire |
C8H12N3O5P |
Poids moléculaire |
261.17 g/mol |
Nom IUPAC |
4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |
Clé InChI |
YXQUGSXUDFTPLL-LURJTMIESA-N |
SMILES isomérique |
C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
SMILES canonique |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Autres numéros CAS |
127757-45-3 |
Synonymes |
1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



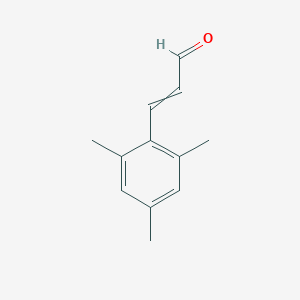
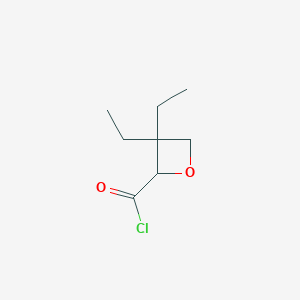
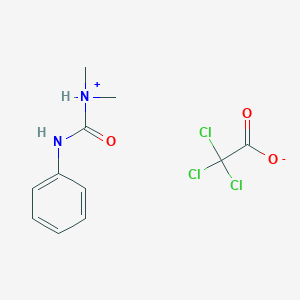
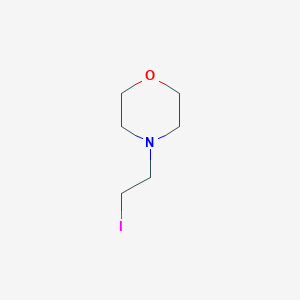

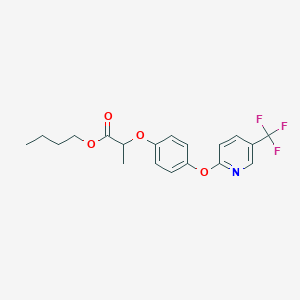

![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)
